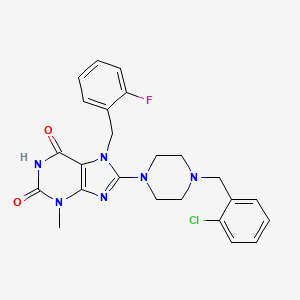

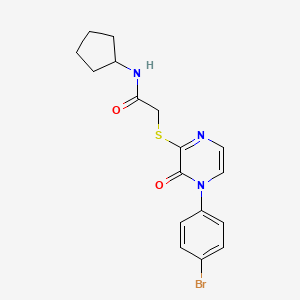

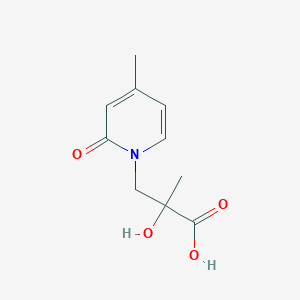

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N-phenylpyrazolyl aryl methanones derivatives, involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These reactions are characterized by techniques like melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS. The synthesis route is likely to be adaptable for the synthesis of the compound , with modifications to incorporate the oxadiazol and tetrahydrothiophene dioxid groups .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography and computational methods. For instance, the crystal structure of a compound with an arylsulfonyl moiety has been reported, which could be similar to the tetrahydrothiophene dioxid moiety in the compound of interest. Computational calculations, such as those performed using DFT with B3LYP hybrid functional and 6-311++G (d, p) basis set, can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the papers provide insights into the reactivity of structurally similar compounds. For example, the presence of the aryl methanone group can influence the molecule's reactivity, potentially leading to herbicidal and insecticidal activities. The compound's reactivity can also be inferred from computational studies, such as those involving frontier molecular orbitals, which can predict the molecule's behavior in various chemical reactions .

Physical and Chemical Properties Analysis

The physical properties, such as melting point, can be determined experimentally, as demonstrated for related compounds. The chemical properties, including stability and reactivity, can be assessed through computational studies. For instance, the global chemical reactivity parameters and molecular electrostatic potential (MESP) can indicate the strength and stability of the molecule. Additionally, spectroscopic techniques like UV-Vis and IR can be used to study the electronic properties and solvent effects on the compound .

Applications De Recherche Scientifique

1. Supramolecular Architecture and Non-Covalent Interactions

A study explored the crystal packing of a series of 1,2,4-oxadiazole derivatives, focusing on the role of non-covalent interactions in their supramolecular architectures. The research highlighted the importance of lone pair-π interactions and halogen bonds in stabilizing these structures, which included 1,2,4-oxadiazole moiety, a biologically active component (Sharma, Mohan, Gangwar, & Chopra, 2019).

2. Anticancer and Antimicrobial Potential

Another study synthesized and characterized 3-Chlorophenyl 1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl methanone derivatives, evaluating their anticancer, antibacterial, and antifungal activities. The compounds demonstrated notable cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities, highlighting their therapeutic potential (Mahanthesha, Suresh, & Bodke, 2021).

3. Molecular Docking and Antiproliferative Activity

A study focused on the synthesis of 1,2,4-oxadiazole derivatives and their antiproliferative activities against various human cancer cell lines. Molecular docking studies provided insights into their binding modes, laying the foundation for the design of novel tubulin polymerization inhibitors (Guan et al., 2015).

4. Polymer–Drug Conjugate Applications

Research on the synthesis of a new polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 1,3,4-oxadiazole showed antimicrobial and antifungal activity. This study highlights the potential biomedical applications of such conjugates, particularly in drug delivery (Damaceanu, Mihai, Popescu, Brumǎ, & Schwarz, 2012).

5. Photostability and Photochemical Behavior

A study on the photochemical behavior of 1,2,4-oxadiazole derivatives in methanol revealed insights into their stability and potential transformations under light exposure. This research is relevant for applications where photostability is crucial (Buscemi, Cicero, Vivona, & Caronna, 1988).

Propriétés

IUPAC Name |

(1,1-dioxothiolan-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-17(13-6-7-25(22,23)10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-24-19-16/h1-5,11,13-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZIECPDKXQNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)